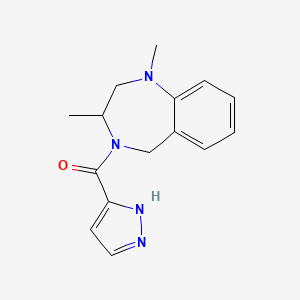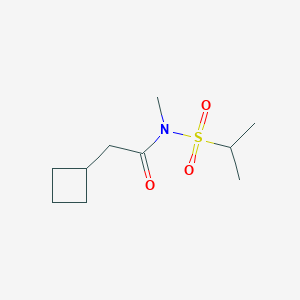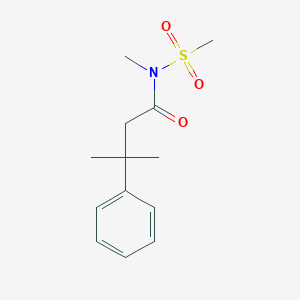![molecular formula C13H11N3S B7583789 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile, also known as MMBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBN is a member of the benzonitrile family of compounds, which are known for their diverse range of pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile is not fully understood. However, it is believed that 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to induce apoptosis, or programmed cell death. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation. In addition, 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potent pharmacological activity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have a wide range of effects on the body, making it a valuable tool for researchers studying a variety of diseases and conditions. However, one limitation of using 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile in lab experiments is its potential toxicity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to be toxic at high doses, which may limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. One area of interest is in the development of new cancer therapies based on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile and other benzonitrile compounds. Another area of interest is in the development of new neuroprotective agents based on 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile. In addition, researchers may continue to study the mechanism of action of 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile and other benzonitrile compounds, in order to better understand their pharmacological properties and potential therapeutic applications.
Métodos De Síntesis
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-chlorobenzonitrile. Another method involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride, followed by reaction with 2-cyanobenzyl chloride.
Aplicaciones Científicas De Investigación
3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer research, where 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has been shown to have potent anti-tumor activity. 3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(5-methylpyrazin-2-yl)methylsulfanyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-7-16-12(8-15-10)9-17-13-4-2-3-11(5-13)6-14/h2-5,7-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOCNPKAZFEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CSC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)


![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)



![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)